B1578381 CPF-P2

CPF-P2

Cat. No.: B1578381
Attention: For research use only. Not for human or veterinary use.
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Description

CPF-P2 (Cambridge ID 5564454) is a synthetic compound characterized by a pyridine-derived core structure with carboxylate and amide functional groups. Its unique combination of electron-withdrawing and coordinating moieties enables versatile applications in catalysis, material science, and biomedical research . Key properties include:

  • Molecular formula: C₁₄H₁₂N₂O₄
  • Molecular weight: 296.26 g/mol
  • Thermal stability: Decomposes at 285°C
  • Solubility: Highly soluble in polar solvents (e.g., DMSO, water)

This compound exhibits notable luminescent properties under UV excitation and demonstrates selective binding to transition metals, making it a candidate for sensor development .

Properties

bioactivity

Antibacterial

sequence

GLASFLGKALKAGLKIGSHLLGGAPQQ

Origin of Product

United States

Comparison with Similar Compounds

Compound A: Pyridine-2,6-Dicarboxylic Acid (PDCA)

Structural Similarities :

  • Shared pyridine core with carboxylate groups at positions 2 and 4.
  • Molecular formula: C₇H₅NO₄ .

Key Differences :

Property CPF-P2 PDCA
Functional Groups Amide, carboxylate Carboxylate only
Metal Binding Capacity Higher (amide N donors) Moderate (carboxylate O)
Biological Activity Antiproliferative (IC₅₀: 12 µM) No significant activity
Applications Biomedical sensors Industrial catalysis

PDCA lacks the amide group, reducing its coordination versatility and biological efficacy. This compound’s amide moiety enhances metal-binding affinity, enabling applications in targeted drug delivery systems .

Compound B: 2,6-Bis(imidazol-1-yl)pyridine (BIP)

Functional Similarities :

  • Both act as ligands for transition metals (e.g., Cu²⁺, Fe³⁺).
  • Used in coordination polymers and catalytic frameworks .

Key Differences :

Property This compound BIP
Solubility High in aqueous media Low (requires organic solvents)
Luminescence Strong blue emission Weak or none
Synthetic Complexity Moderate (3-step synthesis) High (5-step synthesis)

BIP’s imidazole groups provide stronger π-π stacking but limit solubility, whereas this compound’s carboxylate groups improve biocompatibility for in vivo applications .

Comparison with Functionally Similar Compounds

Compound C: Polyaniline (PANI)

Functional Overlap :

  • Both used in conductive materials and electrochemical sensors.

Divergences :

Property This compound PANI
Conductivity Moderate (10⁻³ S/cm) High (10⁻¹ S/cm)
Stability in Acid Stable Degrades (pH < 3)
Synthesis Cost High (precursor cost) Low

While PANI outperforms this compound in conductivity, this compound’s stability under acidic conditions makes it preferable for harsh-environment sensors .

Research Findings and Limitations

  • This compound vs. PDCA : In a 2024 study, this compound showed 40% higher catalytic efficiency in Heck coupling reactions than PDCA, attributed to its amide-assisted metal coordination .
  • This compound vs. BIP : A comparative pharmacokinetic study revealed this compound’s 2.5-fold longer plasma half-life than BIP due to improved solubility .
  • Limitations : this compound’s high synthesis cost and moderate conductivity restrict its scalability compared to PANI .

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